molecular formula C17H36O6 B12758542 2,5,8,11,14-Pentaoxaoctadecan-16-ol, 4,7,10,13-tetramethyl- CAS No. 71735-66-5

2,5,8,11,14-Pentaoxaoctadecan-16-ol, 4,7,10,13-tetramethyl-

Cat. No.: B12758542
CAS No.: 71735-66-5
M. Wt: 336.5 g/mol
InChI Key: OHICJRKVIOXNDB-WOYTXXSLSA-N
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Description

2,5,8,11,14-Pentaoxaoctadecan-16-ol, 4,7,10,13-tetramethyl- is a chemical compound with the molecular formula C17H36O6. It is characterized by the presence of multiple ether linkages and a hydroxyl group, making it a versatile intermediate in various chemical processes. This compound is known for its solubility in organic solvents such as alcohols and ethers, and it finds applications in the synthesis of polymers, lubricants, and surfactants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11,14-Pentaoxaoctadecan-16-ol, 4,7,10,13-tetramethyl- typically involves the epoxidation of carbonyl compounds followed by a series of chemical reactions under controlled conditions. One common method includes the use of tetraethylene glycol butyl methyl ether as a starting material, which undergoes multiple steps of chemical reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound requires advanced chemical synthesis techniques and precise control over reaction conditions. The process often involves the use of catalysts and specific reagents to ensure high yield and purity. The production is carried out in specialized facilities equipped with the necessary safety measures to handle the chemicals involved .

Chemical Reactions Analysis

Types of Reactions

2,5,8,11,14-Pentaoxaoctadecan-16-ol, 4,7,10,13-tetramethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce simpler alcohols .

Scientific Research Applications

2,5,8,11,14-Pentaoxaoctadecan-16-ol, 4,7,10,13-tetramethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,8,11,14-Pentaoxaoctadecan-16-ol, 4,7,10,13-tetramethyl- involves its interaction with various molecular targets and pathways. The hydroxyl group and ether linkages play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and undergo nucleophilic attacks, making it a versatile intermediate in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,8,11,14-Pentaoxaoctadecan-16-ol, 4,7,10,13-tetramethyl- is unique due to its specific arrangement of ether linkages and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where these properties are advantageous .

Properties

CAS No.

71735-66-5

Molecular Formula

C17H36O6

Molecular Weight

336.5 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-methoxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxybutan-2-ol

InChI

InChI=1S/C17H36O6/c1-7-17(18)12-23-16(5)11-22-15(4)10-21-14(3)9-20-13(2)8-19-6/h13-18H,7-12H2,1-6H3/t13-,14-,15-,16-,17-/m0/s1

InChI Key

OHICJRKVIOXNDB-WOYTXXSLSA-N

Isomeric SMILES

CC[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)COC)O

Canonical SMILES

CCC(COC(C)COC(C)COC(C)COC(C)COC)O

Origin of Product

United States

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